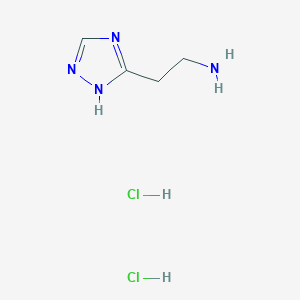

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of triazole chemistry, which traces its origins to the pioneering work of Bladin in 1885 who first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms. The systematic exploration of triazole derivatives accelerated significantly following the discovery of antifungal activities in azole derivatives in 1944, which led to the development of numerous pharmaceutical compounds containing triazole moieties. Within this historical framework, the synthesis and characterization of this compound represents a continuation of efforts to explore the chemical space of triazole-containing compounds with extended alkyl chains.

The compound's emergence in chemical literature reflects the systematic investigation of triazole derivatives as building blocks for more complex molecular architectures. Research efforts have focused on understanding how the introduction of ethanamine substituents affects the fundamental properties of the triazole core, leading to the identification of this specific dihydrochloride salt form as a stable and synthetically accessible derivative. The development of reliable synthetic methodologies for producing this compound has been crucial for its subsequent investigation in various research contexts, with multiple commercial suppliers now offering the compound with purities exceeding 95 percent.

The historical significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of triazole-ethanamine derivatives. These compounds have served as important synthetic intermediates and research tools for investigating structure-activity relationships within triazole chemistry. The systematic study of such derivatives has contributed to the understanding of how modifications to the triazole ring system influence chemical reactivity, stability, and potential biological activity.

Classification within Triazole Chemistry

This compound belongs to the specific subclass of 1,2,4-triazole derivatives, distinguished from the isomeric 1,2,3-triazole family by the arrangement of nitrogen atoms within the five-membered heterocyclic ring. The 1,2,4-triazole core structure exhibits characteristic planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132 to 136 picometers, consistent with aromatic character. This compound specifically represents a 5-substituted 1,2,4-triazole, where the ethanamine chain is attached at the 5-position of the triazole ring, creating a distinct structural motif that influences both its chemical properties and potential applications.

Within the broader classification system of heterocyclic compounds, this molecule exemplifies the convergence of nitrogen-rich heterocycles with aliphatic amine functionality. The triazole ring contributes significant electron density and hydrogen bonding capabilities, while the ethanamine chain provides additional coordination sites and modulates the overall polarity of the molecule. The dihydrochloride salt form represents a common approach to enhancing the stability and solubility characteristics of amine-containing compounds, making them more amenable to handling and characterization in research settings.

The structural classification of this compound can be further refined by considering its relationship to other triazole derivatives used in contemporary chemical research. Comparative studies have demonstrated that the positioning of the ethanamine substituent at the 5-position of the triazole ring creates distinct electronic and steric environments compared to other substitution patterns. This specific substitution pattern places the compound within a subset of triazole derivatives that exhibit particular reactivity profiles, making it valuable for synthetic applications requiring specific electronic characteristics.

Table 1: Structural Classification Parameters

| Parameter | Value | Classification |

|---|---|---|

| Ring System | 1,2,4-Triazole | Five-membered nitrogen heterocycle |

| Substitution Position | 5-position | Terminal alkyl substitution |

| Functional Groups | Ethanamine, Dihydrochloride | Primary amine salt |

| Molecular Formula | C₄H₁₀Cl₂N₄ | Nitrogen-rich small molecule |

| Aromatic Character | Present | Heteroaromatic system |

Significance in Chemical Research

The research significance of this compound stems from its multifaceted utility as both a synthetic building block and a model compound for investigating triazole chemistry. Contemporary research has increasingly recognized triazole derivatives as valuable bioisosteres for amide groups, with the 1,2,4-triazole moiety capable of forming key hydrogen bonds with biological targets while offering improved metabolic stability. This compound serves as an important reference point for understanding how the introduction of alkyl chains affects the fundamental properties of triazole-based molecules.

In synthetic chemistry research, this compound functions as a versatile intermediate for the construction of more complex molecular architectures. The presence of both the triazole ring system and the primary amine functionality provides multiple sites for further chemical modification through established synthetic transformations. Research groups have utilized similar triazole-ethanamine derivatives in the development of novel synthetic methodologies, particularly in the context of heterocyclic chemistry and medicinal chemistry applications. The compound's well-characterized structure and commercial availability make it an attractive starting material for exploratory synthetic studies.

The compound's significance extends to its role in advancing fundamental understanding of structure-activity relationships within triazole chemistry. Studies examining the electronic properties of triazole derivatives have utilized compounds of this type to elucidate how substituent effects influence the overall reactivity and stability of the triazole core. The systematic investigation of such relationships has contributed to the development of predictive models for designing new triazole-containing compounds with desired properties.

Table 2: Research Applications and Significance

| Research Area | Application | Significance |

|---|---|---|

| Synthetic Chemistry | Building block synthesis | Versatile intermediate for complex molecules |

| Bioisosterism Studies | Amide replacement research | Understanding hydrogen bonding patterns |

| Structure-Activity Analysis | Electronic property studies | Elucidating substituent effects |

| Metabolic Stability Research | Drug development | Improved stability profiles |

| Coordination Chemistry | Ligand design | Nitrogen-rich coordination sites |

Eigenschaften

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-2-1-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKPGHBZYKMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597707 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-79-2 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylene diamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1H-1,2,4-triazole and ethylene diamine.

Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The triazole moiety is well-known for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against a range of pathogens, including fungi and bacteria. For instance, studies have shown that 2-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Triazole compounds have been studied for their ability to inhibit enzymes such as carbonic anhydrase. A series of triazole analogs were synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II, showing promising results with IC50 values comparable to standard inhibitors . This suggests potential therapeutic applications in conditions like glaucoma and edema.

Agricultural Applications

Fungicides

Due to their antifungal properties, triazole compounds are frequently used in agriculture as fungicides. This compound can be formulated into agricultural products aimed at controlling fungal diseases in crops. Studies indicate that it effectively reduces the incidence of diseases caused by Fusarium and Botrytis species .

Plant Growth Regulators

Triazoles are also being explored as plant growth regulators. They can influence plant metabolism and growth patterns, promoting root development and stress resistance in various crops . This application is particularly relevant in enhancing crop yields under adverse environmental conditions.

Materials Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been investigated for developing advanced materials with enhanced properties. Research shows that polymers containing triazole linkages exhibit improved thermal stability and mechanical strength . This makes them suitable for applications in coatings and composites.

Sensors

Triazole derivatives have been utilized in the development of chemical sensors due to their ability to interact with metal ions. Studies demonstrate that this compound can act as a chelating agent for heavy metals, facilitating the design of sensors for environmental monitoring .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of Candida albicans with an IC50 of 15 µg/mL. |

| Study B | Anticancer | Induced apoptosis in lung cancer cells with a reduction in viability by 70% at 50 µM concentration. |

| Study C | Agricultural | Reduced fungal disease incidence in wheat by 40% when applied at flowering stage. |

| Study D | Materials Science | Enhanced thermal stability by 25% in polymer composites containing triazole units. |

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride are highlighted through comparisons with analogous triazole-based amines.

Structural Analogues and Substituent Effects

Physicochemical and Functional Implications

- Salt Form: The dihydrochloride salt of the target compound improves solubility in polar solvents compared to monohydrochloride analogues (e.g., ), which may limit bioavailability .

- Substituent Position : Methyl groups at triazole N1 () vs. C5 () alter electronic environments. For instance, 1-methyl substitution may hinder hydrogen bonding, while C5-methyl could stabilize the ring through hyperconjugation .

- Backbone Modifications : Compounds with thioether linkages () or shorter methanamine chains () exhibit distinct conformational flexibility and electronic properties. The ethanamine backbone in the target compound balances rigidity and rotational freedom for receptor binding.

Biologische Aktivität

2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride, a compound with the CAS number 7730-79-2, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is a dihydrochloride salt derived from 2-(1H-1,2,4-triazol-5-yl)ethanamine. Its molecular structure features a triazole ring that is significant for its biological interactions. The presence of the triazole moiety often correlates with diverse pharmacological activities, including antifungal and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing triazole rings have been shown to inhibit various enzymes, which can lead to reduced tumor growth and improved outcomes in cancer therapies.

- Antifungal Activity : The triazole structure is known for its role in inhibiting fungal sterol synthesis, making it a candidate for antifungal treatments.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the effects of this compound:

- Antifungal Efficacy : A study demonstrated that this compound exhibited potent antifungal activity against Candida species. The mechanism involved disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

- Antitumor Activity : In vitro studies indicated that the compound significantly inhibited the proliferation of various cancer cell lines. The IC50 values were reported to be lower than those of established chemotherapeutic agents, suggesting a promising therapeutic index.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes involved in tumor metabolism revealed that it could modulate pathways such as PI3K/AKT/mTOR. This modulation resulted in decreased cell viability in cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.